molecular formula C10H14N2O2 B7556726 N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide

N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide

Cat. No. B7556726
M. Wt: 194.23 g/mol
InChI Key: XKXHBNPKDITVHU-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide, also known as TBOA, is a compound that is commonly used in scientific research for its ability to inhibit excitatory amino acid transporters (EAATs). EAATs are responsible for removing excess glutamate from the synaptic cleft, and their inhibition can lead to an increase in glutamate concentration, which can have a range of physiological effects.

Mechanism of Action

N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide works by inhibiting the activity of EAATs, which are responsible for removing excess glutamate from the synaptic cleft. This leads to an increase in glutamate concentration, which can have a range of physiological effects, including the activation of NMDA receptors and the induction of long-term potentiation (LTP).
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide are primarily related to its ability to increase glutamate concentration in the synaptic cleft. This can lead to the activation of various signaling pathways and the induction of LTP, which is thought to be involved in learning and memory. N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide has also been shown to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide in lab experiments is its ability to selectively inhibit EAATs, which allows researchers to study the specific effects of glutamate on various physiological processes. However, N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide has limitations in terms of its specificity and potency, and its effects can be influenced by a range of factors, including the concentration of glutamate in the synaptic cleft and the presence of other neurotransmitters.

Future Directions

There are many potential future directions for research involving N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide, including the development of more potent and selective EAAT inhibitors, the investigation of the role of EAATs in various diseases, and the exploration of the potential therapeutic effects of EAAT inhibitors in the treatment of neurological and cardiovascular disorders. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide and other EAAT inhibitors on various physiological processes.

Synthesis Methods

N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of tert-butylamine with ethyl oxalyl chloride to form tert-butyl oxalyl chloride, which can then be reacted with 5-amino-3-tert-butyl-1,2-oxazole to form N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide is commonly used in scientific research to study the role of EAATs in various physiological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases. It has also been used to study the effects of glutamate on the cardiovascular system and to investigate the potential therapeutic effects of EAAT inhibitors in the treatment of various diseases.

properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-5-8(13)11-9-6-7(12-14-9)10(2,3)4/h5-6H,1H2,2-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXHBNPKDITVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide

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